6-Phenyl-1,5-diazabicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-1,5-diazabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12(10)11/h1-3,5-6,10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKGBAGAJEUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(N2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Phenyl 1,5 Diazabicyclo 3.1.0 Hexane and Its Stereoisomers
Strategic Retrosynthesis and Fragment Disconnections for the Bicyclic Diaza Core
A logical retrosynthetic analysis of the 6-phenyl-1,5-diazabicyclo[3.1.0]hexane core (I) suggests a primary disconnection strategy that simplifies the target molecule into readily available starting materials. The most convergent approach involves the formation of the bicyclic system from three key components: 1,3-diaminopropane (B46017), benzaldehyde (B42025), and a halogenating agent.
This retrosynthetic approach is centered on the formation of the C6-N1 and C6-N5 bonds in a cyclization reaction. The phenyl group at the 6-position originates from benzaldehyde (III). The two nitrogen atoms and the three-carbon backbone of the six-membered ring are derived from 1,3-diaminopropane (IV). The formation of the strained diaziridine ring is facilitated by an intramolecular double nucleophilic substitution, which necessitates the in situ generation of a dihaloamine intermediate from 1,3-diaminopropane.
Therefore, the key bond formations in the forward synthesis are the condensation of the diamine with the aldehyde and the subsequent intramolecular cyclization to form the bicyclic diaza core.
Precursor Synthesis and Functional Group Interconversions Leading to Ring Closure
The successful synthesis of this compound hinges on the preparation of key precursors and their subsequent transformation to facilitate the final ring closure.
Preparation of Key Nitrogen-Containing Intermediates
The primary nitrogen-containing precursor is 1,3-diaminopropane. This commercially available diamine is typically synthesized via the amination of acrylonitrile (B1666552) followed by hydrogenation of the resulting aminopropionitrile. wikipedia.org For the purpose of the target synthesis, 1,3-diaminopropane is often converted in situ into a more reactive intermediate.
A crucial step in the synthesis of the bicyclic system is the halogenation of the primary amino groups of 1,3-diaminopropane. This is typically achieved using mild and effective halogenating agents. N-chlorosuccinimide (NCS) is a convenient and easy-to-handle reagent for this purpose, converting 1,3-diaminopropane into N,N'-dichloro-1,3-diaminopropane in the reaction mixture. This dihaloamine is a key intermediate for the subsequent cyclization step.
| Intermediate | Starting Material | Reagent | Purpose |
| N,N'-Dichloro-1,3-diaminopropane | 1,3-Diaminopropane | N-Chlorosuccinimide (NCS) | Activation of nitrogen atoms for intramolecular cyclization |
Synthesis of the Phenyl-Substituted Cyclopropane (B1198618) Moiety Precursors
In the context of the primary synthetic strategy, the phenyl-substituted C6 carbon of the bicyclic system is introduced from benzaldehyde. Benzaldehyde is a readily available aromatic aldehyde. No complex synthesis of a pre-formed phenyl-substituted cyclopropane is required for this efficient intramolecular cyclization approach. The cyclopropane ring is formed as part of the bicyclic system in the final cyclization step.
Alternative, though less direct, strategies could involve the use of phenyl-substituted cyclopropanone (B1606653) precursors or other activated cyclopropane derivatives. However, the condensation approach with benzaldehyde is more convergent and atom-economical.
Cyclization Strategies for the Formation of the Bicyclo[3.1.0]hexane Framework
The construction of the strained 1,5-diazabicyclo[3.1.0]hexane ring system is the most critical phase of the synthesis. Intramolecular ring-closing reactions are generally the most effective methods for forming this bicyclic framework.
Intramolecular Ring-Closing Reactions: Mechanistic Pathways and Scope
The most prominent intramolecular cyclization strategy for the synthesis of 6-substituted-1,5-diazabicyclo[3.1.0]hexanes involves the reaction of an N-monohalotrimethylenediamine with a carbonyl compound in the presence of a base. A more optimized one-pot protocol utilizes a dihaloamine, which reacts with the aldehyde.
The proposed mechanistic pathway for the formation of this compound from 1,3-diaminopropane, benzaldehyde, and a chlorinating agent like NCS is as follows:
Dihaloamine Formation: 1,3-diaminopropane reacts with two equivalents of N-chlorosuccinimide to form N,N'-dichloro-1,3-diaminopropane.
Aminal Formation: The N,N'-dichloro-1,3-diaminopropane then reacts with benzaldehyde. The initial step is likely the formation of an aminal-like intermediate.
Intramolecular Cyclization: Under basic conditions, the aminal intermediate undergoes a double intramolecular nucleophilic substitution. The nitrogen atoms attack the carbon atom derived from the aldehyde, leading to the formation of the bicyclic system and the expulsion of the halide ions.
This method is advantageous due to its operational simplicity and the use of readily available starting materials. The scope of this reaction has been shown to be applicable to a variety of carbonyl compounds, allowing for the synthesis of a range of 6-substituted-1,5-diazabicyclo[3.1.0]hexanes.
| Reactants | Reagents | Product | Key Features |
| 1,3-Diaminopropane, Benzaldehyde | N-Chlorosuccinimide, Base | This compound | One-pot synthesis, high convergence |
Intermolecular Approaches to Bridging Bond Formation
While intramolecular cyclizations are the predominant method for synthesizing the 1,5-diazabicyclo[3.1.0]hexane core, intermolecular approaches could theoretically be envisioned. One such hypothetical approach could involve a [1+2] cycloaddition of a diaziridine with a suitable three-carbon synthon. However, such methods are generally less common and often suffer from issues of regioselectivity and yield.
Another intermolecular strategy could be the reaction of a pre-formed phenyl-substituted cyclopropane with a nitrogen-containing species. For instance, the reaction of a donor-acceptor cyclopropane bearing a phenyl group with a source of "N-N" could potentially lead to the formation of the bicyclic system. However, these routes are less developed for this specific heterocyclic system compared to the intramolecular cyclization of acyclic precursors. The high efficiency and convergence of the intramolecular approach make it the preferred synthetic route.
Stereoselective and Enantioselective Synthesis of this compound
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For this compound, this involves the establishment of multiple stereocenters in a fused bicyclic system. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective approaches.
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. This approach involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. While the direct application of chiral auxiliaries in the synthesis of the this compound core is not extensively documented in currently available literature, the principles of this methodology are broadly applicable to the synthesis of chiral building blocks that could be subsequently elaborated into the target molecule. For instance, a chiral auxiliary could be employed to control the stereoselective synthesis of a substituted cyclopropane or a chiral 1,3-diamine, which are key precursors to the diazabicyclic system. Further research is warranted to explore the direct application of chiral auxiliaries in the construction of the this compound framework.
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In the context of this compound and related structures, research has focused on the use of chiral metal complexes to catalyze key bond-forming reactions.
A notable example involves the catalytic enantioselective (3+2) cycloaddition of diazabicyclohexanes with chalcones. Although the primary products are perhydropyrazolopyrazoles, this reaction demonstrates the principle of achieving enantioselectivity in reactions involving the 1,5-diazabicyclo[3.1.0]hexane core. The use of a chiral scandium triflate with a suitable chiral ligand has been shown to induce moderate to good yields, although with varying enantioselectivity depending on the electronic properties of the substituents on the diaziridine. nih.gov
More recently, an unprecedented migration reaction of 1,5-diazabicyclo[3.1.0]hexanes with donor-acceptor (D-A) cyclopropanes has been reported, catalyzed by a chiral N,N'-dioxide/scandium(III) complex. rsc.org This protocol provides an efficient route to chiral 3-disubstituted pyrazolines with excellent enantiomeric excesses (ee). While this is a reaction of the bicyclic system rather than its direct synthesis, it highlights a promising avenue for generating chiral molecules from this strained scaffold. The optimization of this reaction revealed that a chiral N,N'-dioxide ligand in combination with Sc(OTf)₃ provided the best results. rsc.org
| Catalyst System | Reactant | Product Type | Enantiomeric Excess (ee) |
| Scandium triflate with chiral ligand | 6-Aryl-1,5-diazabicyclo[3.1.0]hexane and chalcone | Perhydropyrazolopyrazole | Variable |
| Chiral N,N'-dioxide/scandium(III) complex | 1,5-Diazabicyclo[3.1.0]hexane and D-A cyclopropane | Chiral 3-disubstituted pyrazoline | Up to 98% |
This table summarizes findings from asymmetric catalytic reactions involving the 1,5-diazabicyclo[3.1.0]hexane system.
Another relevant example is the catalytic asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines to prepare substituted 1,3-diazabicyclo[3.1.0]hexanes. High diastereoselectivities and enantioselectivities (up to 98% ee) were achieved using a CuI/(R)-Fesulphos catalytic system. rsc.org This demonstrates the potential of copper-based catalysts in the asymmetric synthesis of related diazabicyclic structures.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of this compound, this is often achieved through concerted cycloaddition reactions where the stereochemistry of the starting materials dictates the stereochemistry of the product.
The 1,3-dipolar cycloaddition of azomethine imines, generated in situ from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes, with various dipolarophiles proceeds with high diastereoselectivity. For example, the reaction with 1,3-diarylpropenones under microwave irradiation yields perhydropyrazolopyrazoles as single diastereomers. rsc.org The trans-configuration of the substituents in the starting chalcones is completely retained in the cycloadducts, which is characteristic of a concerted process. d-nb.info
The factors influencing diastereoselectivity in these reactions are primarily steric and electronic in nature. The approach of the dipolarophile to the transient azomethine imine is governed by the desire to minimize steric hindrance, leading to the preferential formation of one diastereomer. The specific substitution pattern on both the diazabicyclic system and the dipolarophile can significantly impact the stereochemical outcome. For instance, the reaction of 2-methyl-3-phenylcyclopropenone with 3,3-dimethyl substituted 6-aryl-1,5-diazabicyclo[3.1.0]hexanes leads to a single regioisomer with a vicinal arrangement of the methyl groups.
Novel Methodologies and Emerging Synthetic Pathways for Strained Diazabicyclic Systems
The synthesis of strained ring systems like 1,5-diazabicyclo[3.1.0]hexane often relies on established methods. However, the demand for novel structures with unique properties drives the exploration of new synthetic routes. The inherent strain in these molecules is a powerful driving force for developing new synthetic methodologies, such as ring expansions and domino processes. nih.gov
One emerging area is the development of catalytic annulation reactions. For instance, a (3+3)-annulation of two different saturated three-membered rings, specifically diaziridines with donor-acceptor cyclopropanes, has been shown to afford hexahydropyridazine (B1330357) derivatives in high yields and diastereoselectivity under mild Lewis acid catalysis. While not directly forming the 1,5-diazabicyclo[3.1.0]hexane core, this approach represents a novel strategy for constructing larger nitrogen-containing heterocycles from strained precursors.
Furthermore, the concept of "strain-release" is being increasingly utilized in synthesis. The kinetic stability of strained molecules can be overcome in a controlled manner to drive the formation of more complex products. nih.gov Future research in this area may lead to innovative pathways for the synthesis and functionalization of 1,5-diazabicyclo[3.1.0]hexane and other strained aza-heterocycles.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and minimize side products. For the synthesis of this compound, several key parameters can be fine-tuned.
A significant advancement in the synthesis of 1,5-diazabicyclo[3.1.0]hexanes is the development of a scalable protocol using N-chlorosuccinimide (NCS) as a convenient and easy-to-handle chlorinating agent. rsc.org This method, which involves the reaction of NCS with carbonyl compounds and 1,3-diaminopropane, offers high yields and broad structural diversity. rsc.org
Microwave irradiation has emerged as a powerful tool for enhancing reaction rates and, in some cases, improving yields and selectivity. rsc.org The thermal isomerization of this compound into 1-(benzyl)-4,5-dihydro-1H-pyrazole is significantly accelerated by microwave heating compared to conventional heating. researchgate.net Microwave heating can increase the rate constants by a factor of 2 to 2.5 at the same temperature. researchgate.net In the 1,3-dipolar cycloaddition of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diarylpropenones, microwave irradiation at 110 °C leads to the formation of cycloadducts in good yields (up to 70%) and as single diastereomers. rsc.orgd-nb.info
The choice of solvent can also play a crucial role. For instance, the thermal isomerization of this compound is faster in the more polar solvent chlorobenzene (B131634) compared to toluene (B28343) under microwave heating. researchgate.net Lewis acid catalysis can be employed for the cleavage of the C-N bond in the diaziridine ring to generate the reactive azomethine imine intermediate under milder conditions than thermal activation. rsc.orgnih.gov
| Parameter | Effect on Synthesis | Example |
| Chlorinating Agent | Enables scalable and high-yield synthesis. | Use of N-chlorosuccinimide (NCS) with 1,3-diaminopropane and a carbonyl compound. |
| Heating Method | Microwave irradiation can significantly reduce reaction times and increase reaction rates. | Microwave-assisted 1,3-dipolar cycloaddition and thermal isomerization. |
| Solvent | Can influence reaction rates and selectivity. | Faster isomerization in chlorobenzene versus toluene under microwave conditions. |
| Catalyst | Lewis acids can facilitate the formation of the reactive intermediate under milder conditions. | Catalytic cleavage of the diaziridine ring to form the azomethine imine. |
This table outlines key strategies for optimizing the synthesis of this compound.
Elucidation of Stereochemical Configuration and Conformational Dynamics of 6 Phenyl 1,5 Diazabicyclo 3.1.0 Hexane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed stereochemical and dynamic features of 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane in solution.
2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Through-Space and Through-Bond Correlations
Two-dimensional (2D) NMR experiments are fundamental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the connectivity within the molecule. For this compound, these techniques provide crucial insights.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For the diazabicyclo[3.1.0]hexane core, COSY spectra would map the correlations between adjacent protons in the five-membered ring, confirming the pathway from C2-H₂ to C3-H₂ to C4-H₂.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It allows for the definitive assignment of each carbon atom in the bicyclic frame and the phenyl ring based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, which is vital for stereochemical assignment. For this compound, a key application would be to determine the relative orientation of the phenyl group. A NOESY correlation between the C6 proton and the ortho-protons of the phenyl ring, alongside correlations to specific protons on the five-membered ring, would help establish an exo or endo configuration of the phenyl substituent relative to the larger ring. The use of 1D and 2D NMR has been demonstrated for the structural investigation of related bicyclic diaziridines in solution researchgate.netresearchgate.net.
Table 1: Illustrative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H ↔ ¹H (2-3 bonds) | Identifies adjacent protons in the five-membered ring. |
| HSQC | ¹H ↔ ¹³C (1 bond) | Assigns carbon signals based on direct C-H attachments. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms connectivity across the molecular skeleton, including quaternary carbons. |
| NOESY | ¹H ↔ ¹H (through-space) | Determines relative stereochemistry and conformational preferences (e.g., phenyl group orientation). |
Chemical Shift Anisotropy and Coupling Constant Analysis for Diastereomer Differentiation
The puckered nature of the five-membered ring in the diazabicyclo[3.1.0]hexane system leads to distinct chemical environments for axial and equatorial protons, resulting in different chemical shifts. Analysis of these shifts and the scalar coupling constants (J-values) between protons is essential for differentiating diastereomers and understanding conformational preferences.
The conformation of the five-membered ring—typically a 'boat' or 'chair' form—influences the dihedral angles between adjacent C-H bonds. acs.org According to the Karplus relationship, the magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on this dihedral angle. By carefully analyzing the coupling constants within the five-membered ring, the dominant conformation in solution can be inferred. For example, a flattened boat conformation is noted as prevalent for the parent 1,5-diazabicyclo[3.1.0]hexane system. researchgate.net
Dynamic NMR Studies for Conformational Exchange Processes
The 1,5-diazabicyclo[3.1.0]hexane ring system is not static and can undergo conformational exchange, primarily between boat and chair forms. researchgate.netacs.org Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for studying the kinetics of these processes.
As the temperature is lowered, the rate of ring inversion slows down. If the exchange is fast on the NMR timescale at room temperature, averaged signals are observed. Upon cooling, these signals may broaden, coalesce, and eventually sharpen into separate signals for each conformer. By analyzing the coalescence temperature and line shapes, the activation energy barrier for the conformational exchange can be calculated. Quantum chemical simulations for this compound indicate a transition state between the chair and boat conformers, with a potential energy about 3.8 kcal mol⁻¹ higher than the boat conformer, suggesting a measurable barrier for this dynamic process. mathnet.ru
Table 2: Calculated Conformational Energies for 1,5-Diazabicyclo[3.1.0]hexane Derivatives
| Compound/System | Conformation | Relative Energy (kcal mol⁻¹) | Reference |
|---|---|---|---|
| 1,5-diazabicyclo[3.1.0]hexane (Parent) | Chair | 3.8 kcal mol⁻¹ above boat | acs.org |
| This compound | exo-chair | 3.4 kcal mol⁻¹ lower energy (ZPE-corrected) | mathnet.ru |
| This compound | Transition State (Boat↔Chair) | ~3.8 kcal mol⁻¹ higher than boat | mathnet.ru |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Geometry
While NMR provides information about the structure in solution, single-crystal X-ray diffraction (XRD) offers a precise and unambiguous determination of the molecular geometry in the solid state. The crystal structure of this compound has been successfully determined, providing definitive proof of its stereochemistry and conformation in the crystalline form. mathnet.ru
Crystallization Techniques and Crystal Growth Optimization
Obtaining high-quality single crystals suitable for XRD analysis is a critical first step. For organic compounds like this compound, several standard techniques are employed:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration until saturation is reached and crystals form.
Solvent/Anti-solvent Vapor Diffusion: The compound is dissolved in a good solvent, and this solution is placed in a chamber containing a volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing crystallization as the solubility decreases.
Optimization involves screening various solvents or solvent mixtures and controlling the rate of crystallization to prevent the formation of polycrystalline material or amorphous solids. It has been noted that this compound and related substituted compounds primarily crystallize in orthorhombic lattices. mathnet.ru
Data Collection and Refinement Strategies
Once a suitable crystal is obtained, the XRD experiment proceeds through several stages:
Mounting and Data Collection: A single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A detector records the diffraction pattern, measuring the intensities and positions of thousands of reflections.
Data Processing: The raw diffraction data are processed to integrate the reflection intensities, apply corrections for factors like Lorentz-polarization and absorption, and determine the unit cell parameters and space group.
Structure Solution and Refinement: An initial model of the molecular structure is obtained using direct or Patterson methods. This model is then refined against the experimental data using full-matrix least-squares algorithms. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors, resulting in a final, highly accurate molecular structure. This type of analysis has been successfully applied to the target molecule and its analogues. mathnet.ruepa.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Bicyclic System
Detailed structural parameters for the 1,5-diazabicyclo[3.1.0]hexane scaffold have been determined for the parent compound and its derivatives, providing a basis for understanding the influence of the 6-phenyl substituent. acs.orgrsc.org In the related 6-methyl derivative (MDABH), which also predominantly adopts a boat conformation, specific bond lengths and angles have been precisely measured. rsc.org
The presence of the phenyl group introduces specific steric and electronic effects. The N–C(diaz)–C(Ph) bond angle is notably affected by the phenyl substituent. mathnet.ru Furthermore, the five-membered ring's conformation is described by puckering angles. The angle β, which ranges from 63.0° to 74.6°, is less sensitive to substituents. In contrast, the angle α is more significantly influenced, with the phenyl group having a conformational effect similar to a methyl group. mathnet.ru
A key parameter for the phenyl derivative is the torsion angle describing the orientation of the phenyl ring relative to the bicyclic system. In the gas phase, the molecule exhibits C_s symmetry, and the C(12)–C(7)–C(6)–H(13) torsion angle is 0°. mathnet.ru However, in the crystalline phase, this angle becomes 17.1(4)°, indicating a significant distortion due to crystal packing forces, which involves the rotation of the phenyl ring around the C(6)–C(7) bond. mathnet.ru
| Parameter | DABH (r_e) acs.org | MDABH (r_e) rsc.org | Unit |
|---|---|---|---|
| N1-N5 Bond Length | 1.506(13) | 1.512(2) | Å |
| N1-C6 Bond Length | 1.442(2) | 1.440(2) | Å |
| N1-C2 Bond Length | 1.469(4) | 1.466(2) | Å |
| C2-C3 Bond Length | 1.524(7) | 1.523(2) | Å |
| ∠C6-N1-C2 Bond Angle | 114.8(8) | 111.8(1) | ° |
| ∠N5-N1-C2 Bond Angle | 107.7(4) | 106.1(2) | ° |
| ∠N1-C2-C3 Bond Angle | 106.5(9) | 110.2(4) | ° |
| ∠C2-C3-C4 Bond Angle | 104.0(10) | 99.9(4) | ° |
| N5-N1-C2-C3 Torsion Angle | - | 17.3(1) | ° |
| N1-C2-C3-C4 Torsion Angle | - | -26.8(2) | ° |
Circular Dichroism (CD) Spectroscopy for Chirality Assignment of Enantiopure Forms
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. For complex bicyclic systems like derivatives of bicyclo[3.1.0]hexane, assigning the absolute configuration can be achieved by comparing experimental CD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). rsc.org
The process involves first identifying the stable conformers of the molecule through computational searches. rsc.org Then, the CD spectra for each enantiomer are calculated. By matching the experimental spectrum with the calculated spectrum, the absolute configuration of the synthesized or isolated enantiopure compound can be confidently assigned. rsc.orgacs.org This combined experimental and theoretical approach provides a reliable method for the stereochemical elucidation of chiral this compound enantiomers.
Vibrational Spectroscopy (IR, Raman) as Probes for Ring Strain and Functional Group Characteristics within the Bicyclic Scaffold
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers significant insights into the molecular structure, functional groups, and inherent ring strain of the this compound scaffold. The strained three-membered diaziridine ring and the five-membered ring of the bicyclic system give rise to characteristic vibrational modes.
For the parent 1,5-diazabicyclo[3.1.0]hexane, a low-frequency ring puckering vibration is calculated to be around 248 cm⁻¹ (B3LYP) to 275 cm⁻¹ (MP2), which is a key indicator of the conformational dynamics of the five-membered ring. acs.org In the 6-methyl derivative, IR and Raman spectra have been recorded and assigned based on the dominant boat conformation. rsc.org
The IR spectrum of this compound would be expected to show characteristic bands for the C-H stretching of the phenyl group and the aliphatic backbone, as well as C-N and N-N stretching vibrations. The frequencies of these vibrations are sensitive to the molecular geometry and the strain within the bicyclic framework. Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum. The analysis of these spectra, supported by quantum chemical force field calculations, allows for a detailed assignment of vibrational modes and provides a diagnostic tool for the conformational and structural properties of the molecule. rsc.org
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation of Complex Derivatives
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of their fragmentation pathways under electron impact (EI). While the molecular ion peak confirms the compound's elemental composition, the fragmentation pattern provides a structural fingerprint. aip.org
For bicyclic systems, fragmentation is often directed by the inherent ring strain and the location of heteroatoms. aip.org Plausible fragmentation pathways for this compound would likely include:
Loss of the Phenyl Group: Cleavage of the C-C bond connecting the phenyl ring to the bicyclic core, leading to a prominent [M-C₆H₅]⁺ ion.
Diaziridine Ring Opening: The strained three-membered ring can undergo cleavage. This could lead to the formation of azomethine ylides or other reactive intermediates that subsequently fragment.
Cleavage of the Bicyclic System: Rupture of the bonds within the five-membered ring can occur, potentially through retro-synthetic pathways. For instance, scission of two bonds could lead to stable neutral losses and charged fragments characteristic of the original ring structure. aip.org
Loss of Small Molecules: Fragmentation may involve the loss of stable neutral molecules like HCN (M-27) or ethylene. miamioh.edu
By analyzing the masses of the fragment ions (m/z values) and their relative abundances, a detailed picture of the molecule's connectivity can be constructed, providing unambiguous structural confirmation.
Reactivity Profiles and Mechanistic Investigations of 6 Phenyl 1,5 Diazabicyclo 3.1.0 Hexane Transformations
Ring-Opening Reactions of the Strained Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane framework of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane is susceptible to ring-opening through several pathways, including nucleophilic attack, electrophilic activation, thermal or photochemical induction, and radical-mediated processes. These reactions typically proceed via the cleavage of the C6-N1 or C6-N5 bond of the diaziridine ring, leading to the formation of reactive intermediates.
Nucleophilic Ring Opening: Scope, Regioselectivity, and Stereoselectivity
While comprehensive studies on the nucleophilic ring-opening of this compound with a broad range of nucleophiles are not extensively documented, reactions with certain nucleophiles have been observed, often as part of more complex transformations. For instance, the reaction of 1,5-diazabicyclo[3.1.0]hexanes with arylketenes proceeds through what can be considered a nucleophilic attack of the ketene (B1206846) by the nitrogen atom of the ring-opened azomethine ylide intermediate. This reaction, however, leads to rearranged bicyclic products rather than simple ring-opened structures. researchgate.net
In a related bicyclic aziridine (B145994) amide, tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate, ring-opening has been achieved using phenols, such as o-cresol, in the presence of a base. This reaction results in the formation of a trans-1,2-disubstituted pyrrolidine, indicating a nucleophilic attack on one of the carbon atoms of the aziridine ring with concomitant C-N bond cleavage. rsc.org While this provides insight into the potential for nucleophilic ring-opening, the specific scope, regioselectivity (attack at C6 versus other positions), and stereoselectivity for this compound with common nucleophiles like alcohols, amines, and thiols remain an area for further investigation.
Electrophilic Activation and Subsequent Ring Cleavage Pathways
The ring-opening of this compound is readily promoted by electrophilic reagents, particularly Lewis acids. nih.gov Treatment with Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) facilitates the cleavage of a C-N bond in the diaziridine ring to generate a reactive azomethine imine intermediate. researchgate.netnih.gov This intermediate is a 1,3-dipole and is typically trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions. nih.gov
The mechanism of this Lewis acid-catalyzed ring opening involves the coordination of the Lewis acid to one of the nitrogen atoms of the diaziridine ring. This coordination weakens the C-N bond, facilitating its cleavage to form the azomethine imine. The regioselectivity of the C-N bond cleavage can be influenced by the nature of the substituent at the 6-position and the specific Lewis acid used.
| Electrophile | Intermediate | Subsequent Reaction | Product Type |
| BF₃·Et₂O | Azomethine imine | [3+2] Cycloaddition with olefins | 1,5-Diazabicyclo[3.3.0]octane derivatives |
| BF₃·Et₂O | Azomethine imine | Reaction with arylidenemalononitrile | Pyrazoline or substituted arylidenemalononitriles |
Table 1: Examples of Electrophilically Activated Ring-Opening Reactions and Subsequent Transformations nih.gov
Thermal and Photochemical Ring-Opening Rearrangements
Thermal and photochemical conditions can induce the cleavage of the strained diaziridine ring in this compound and related systems, leading to various rearrangements. Thermolysis of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes can lead to the formation of azomethine imines, which can then undergo further reactions. nih.gov The thermal decomposition of related diaziridines and diazirines often proceeds through the formation of carbene or diazo intermediates, suggesting potential, though not definitively proven, pathways for the thermal transformation of the title compound. researchgate.net
Photochemical activation offers another route for ring-opening. Studies on phenyl-substituted aziridines have shown that photo-induced oxidation can lead to the formation of radical cations, which may subsequently undergo ring-opening to yield azomethine ylide radical cations. nih.gov The position of the phenyl substituent influences the stability of the ring-opened species. When the phenyl group is on a carbon atom of the aziridine ring, spontaneous ring-opening of the radical cation is more likely. nih.gov
A particularly relevant study on the photochemical rearrangement of a dihydropyrimidine (B8664642) suggests a pathway that proceeds through a bicyclic intermediate, 6-phenyl-2,4-diazabicyclo[3.1.0]hex-2(3)-ene. This intermediate is proposed to undergo a subsequent thermal ring-opening. nih.gov
Radical-Mediated Ring Scission Processes
Information on radical-mediated ring scission specifically for this compound is limited. However, studies on related aziridines and diazirines provide insights into potential radical-initiated pathways. The generation of radical cations from phenyl-substituted aziridines through pulse radiolysis or flash photolysis can lead to ring-opening. nih.gov The stability and fate of the resulting open-chain radical cation are dependent on the substitution pattern. For instance, a phenyl group on a carbon atom of the aziridine ring promotes spontaneous ring-opening of the radical cation to an azomethine ylide radical cation. nih.gov
Furthermore, radical additions to the C=N bond of related diazirine systems have been shown to initiate cyclization reactions, indicating that the three-membered ring is susceptible to radical attack. nih.gov While not a direct ring scission of the starting material, these examples highlight the potential for radical species to interact with and transform the diaziridine moiety.
Rearrangement Reactions Involving the Diazabicyclic Framework
Beyond simple ring-opening, the 1,5-diazabicyclo[3.1.0]hexane system can undergo more complex rearrangement reactions, including sigmatropic shifts and migrations of the nitrogen atoms.
Sigmatropic Rearrangements and Nitrogen Migration Pathways
A key proposed rearrangement pathway involving a derivative of the this compound framework is a homo nih.govnih.gov sigmatropic hydrogen shift. In the photochemical rearrangement of a dihydropyrimidine, the intermediacy of 6-phenyl-2,4-diazabicyclo[3.1.0]hex-2(3)-ene is suggested. This intermediate is then proposed to undergo a thermally allowed homo nih.govnih.gov sigmatropic hydrogen shift from a nitrogen atom to a carbon atom, leading to the opening of the three-membered ring and the formation of a 2,5-dihydropyrimidine. nih.gov This type of pericyclic reaction is governed by orbital symmetry rules and represents a sophisticated transformation of the bicyclic system. libretexts.org
Additionally, an unprecedented migration reactivity has been observed in the reaction of 1,5-diazabicyclo[3.1.0]hexanes with donor-acceptor cyclopropanes, catalyzed by a chiral scandium complex. rsc.org This suggests that under certain catalytic conditions, the diazabicyclic framework can undergo novel rearrangement cascades beyond simple ring-opening and cycloaddition. While the exact nature of the nitrogen migration in this specific case is part of a complex reaction sequence, it highlights the potential for skeletal rearrangements within this class of compounds. Computational studies on related systems have also explored the feasibility of various sigmatropic rearrangements. researchgate.net
| Rearrangement Type | Proposed Intermediate/Reactant | Resulting Transformation |
| Homo nih.govnih.gov Sigmatropic Hydrogen Shift | 6-Phenyl-2,4-diazabicyclo[3.1.0]hex-2(3)-ene | Ring-opening to a 2,5-dihydropyrimidine |
| Unprecedented Migration | 1,5-Diazabicyclo[3.1.0]hexane and a donor-acceptor cyclopropane (B1198618) | Formation of chiral pyrazolines |
Skeletal Rearrangements Leading to Novel Ring Systems
The core reactivity of this compound involves the facile opening of the strained diaziridine ring. This process, typically initiated by thermal energy or Lewis acids, results in the cleavage of a carbon-nitrogen bond to form a labile azomethine imine intermediate. mdpi.combeilstein-journals.orgmdpi-res.com This 1,3-dipolar species is highly reactive and can be trapped in situ by various dipolarophiles, leading to a range of new heterocyclic systems through formal [3+2] or [3+3] cycloaddition reactions. nih.govbeilstein-journals.orgd-nb.info
Under thermal conditions, such as refluxing in toluene (B28343) or xylene, or through microwave irradiation, the generated azomethine imine readily participates in cycloaddition reactions. beilstein-journals.org For instance, reaction with 1,3-diarylpropenones (chalcones) proceeds regio- and stereoselectively to afford perhydropyrazolopyrazole derivatives. beilstein-journals.org Similarly, reaction with arylketenes can lead to either 1-(arylacethyl)pyrazolidines or, under different conditions, rearrange to form 1,5-diazabicyclo[3.3.0]octan-2-ones. researchgate.net
Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), indium(III) triflate (In(OTf)₃), or scandium(III) triflate (Sc(OTf)₃) can also catalyze the ring-opening at lower temperatures. beilstein-journals.orgd-nb.infoacs.org This catalytic approach has been employed in reactions with various partners. The Sc(OTf)₃-catalyzed formal [3+3] cycloaddition with quinones yields benzo[e] beilstein-journals.orgresearchgate.netbeilstein-journals.orgoxadiazines. acs.org In the presence of BF₃·Et₂O, reaction with aryl ketenes can also generate 1,5-diazabicyclo[3.3.0]octan-2-one systems. researchgate.net
An unprecedented ring-opening/migration cascade process has been observed in the reaction with donor-acceptor (D-A) cyclopropanes, catalyzed by a chiral scandium(III) complex, yielding chiral 3-disubstituted pyrazolines. rsc.org
The table below summarizes key skeletal rearrangements involving the in situ generation of an azomethine imine from this compound.
| Reagent/Dipolarophile | Conditions | Resulting Ring System(s) |
| 1,3-Diarylpropenones | Microwave, 110 °C, Toluene | Perhydropyrazolopyrazole |
| Arylketenes | Benzene, 20 °C or Toluene, 60-110 °C | 1,5-Diazabicyclo[3.3.0]octan-2-one |
| Arylketenes | Ether, -30 °C | 1-(Arylacethyl)pyrazolidine |
| Quinones | Sc(OTf)₃ (catalyst) | Benzo[e] beilstein-journals.orgresearchgate.netbeilstein-journals.orgoxadiazine |
| Donor-Acceptor Cyclopropanes | Chiral Sc(III) complex (catalyst) | Chiral Dihydro-1H-pyrazole (Pyrazoline) |
| N-Arylmaleimides | Thermal | Perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione |
Functionalization and Derivatization of the this compound Scaffold
The functionalization of the this compound scaffold is primarily dictated by the high reactivity of the strained diaziridine ring. Most transformations involve the opening of this ring rather than substitution reactions that maintain the bicyclic core.
Direct functionalization of the nitrogen atoms of the intact this compound core is not commonly reported, as reaction conditions often favor ring-opening. However, certain transition metal-catalyzed reactions are proposed to proceed via an initial interaction at a nitrogen atom.
The nickel-catalyzed reaction of 1,5-diazabicyclo[3.1.0]hexanes with donor-acceptor cyclopropanes is mechanistically described as involving the initial N-alkylation of a diaziridine nitrogen by the Lewis acid-activated cyclopropane. researchgate.netresearchgate.net This N-alkylation step is immediately followed by the collapse of the bicyclic structure to form a 1,6-zwitterionic intermediate, which ultimately rearranges to the observed pyrazoline product. researchgate.net Therefore, while it is a reaction initiated at the nitrogen, it does not yield a stable, N-alkylated bicyclic product.
Reports on the direct N-acylation or N-oxidation of this compound that preserve the bicyclic framework are not prominent in the surveyed literature. Reactions involving acylating agents, such as acyl chlorides, tend to result in acylated pyrazolidines, indicating that ring-opening precedes or is concurrent with acylation. researchgate.net
The electronic nature of the substituent at the 6-position of the 1,5-diazabicyclo[3.1.0]hexane ring significantly influences the compound's reactivity, particularly the rate of ring-opening and the yields of subsequent cycloaddition reactions.
In a catalytic enantioselective (3+2) cycloaddition with chalcones, it was found that diaziridines bearing electron-donating substituents on the 6-aryl ring provided good product yields. beilstein-journals.org In contrast, when a phenyl or a p-chlorophenyl group was present at the 6-position, the cycloaddition products were obtained in significantly lower yields (11–24%). beilstein-journals.org This suggests that the phenyl group, which lacks strong electron-donating character, provides less stabilization for the positively charged nitrogen center in the transient azomethine imine intermediate, potentially hindering its formation or reactivity compared to aryl groups with electron-releasing substituents.
The introduction of new functional groups onto the bicyclic core of this compound without inducing ring-opening is synthetically challenging. The research literature predominantly focuses on leveraging the inherent reactivity of the strained ring system to build new molecular frameworks. beilstein-journals.orgresearchgate.netrsc.org
Structural diversity is typically achieved by incorporating desired functionalities into the precursors during the synthesis of the bicyclic system itself. nih.gov For example, a wide array of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes can be prepared by using different substituted benzaldehydes in the initial condensation step. acs.orgresearchgate.net This approach allows for the introduction of various functional groups onto the phenyl ring prior to the formation of the diazabicyclo[3.1.0]hexane scaffold.
Transition Metal-Catalyzed Transformations Involving the Bicyclic System
Transition metal catalysis provides a powerful avenue for controlling the reactivity of the this compound system, enabling transformations under milder conditions and opening pathways to unique molecular structures. nih.govrsc.org These catalysts typically function as Lewis acids, activating the substrate towards ring-opening.
Several transition metal catalysts have been shown to be effective. Scandium(III) triflate (Sc(OTf)₃) has been used to catalyze the formal [3+3] cycloaddition of diaziridines with quinones. acs.org Chiral N,N'-dioxide/scandium(III) complexes have enabled an unprecedented ring-opening/migration cascade process with D-A cyclopropanes to produce chiral pyrazolines. rsc.org
Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) catalyzes the reaction of 1,5-diazabicyclo[3.1.0]hexanes with D-A cyclopropanes, leading to the formation of 1-substituted pyrazolines. researchgate.net The proposed mechanism involves the nickel catalyst acting as a Lewis acid to activate the cyclopropane, which is then attacked by one of the diaziridine nitrogen atoms. researchgate.net Gold(I) complexes have also been noted as potential catalysts for diaziridine ring-opening reactions. nih.gov
The table below details examples of transition metal-catalyzed transformations.
| Catalyst | Reagent | Transformation Type | Product |
| Sc(OTf)₃ | Quinones | Formal [3+3] Cycloaddition | Benzo[e] beilstein-journals.orgresearchgate.netbeilstein-journals.orgoxadiazine |
| Chiral N,N'-dioxide/Sc(III) | Donor-Acceptor Cyclopropanes | Ring-Opening/Migration Cascade | Chiral Pyrazoline |
| Ni(ClO₄)₂·6H₂O | Donor-Acceptor Cyclopropanes | Ring-Opening/Rearrangement | 1-Substituted Pyrazoline |
While transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C and C-X bonds, their application to derivatized this compound scaffolds is not widely documented in the scientific literature. mdpi-res.commdpi.com
The primary challenge is the inherent reactivity of the bicyclic system. The conditions often required for cross-coupling reactions, which can include elevated temperatures and the presence of palladium or other transition metal catalysts and bases, are often conducive to the thermal or catalytic ring-opening of the strained diaziridine ring. beilstein-journals.org This competing reaction pathway likely complicates or prevents the successful application of standard cross-coupling protocols to functionalize, for example, a 6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane derivative via a Suzuki or Buchwald-Hartwig reaction while maintaining the bicyclic core. Research efforts have thus been concentrated on the synthetic utility of the ring-opening reactions themselves rather than on the functionalization of the intact scaffold. nih.govrsc.org
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the fundamental properties of this compound at the atomic level. These calculations allow for a detailed understanding of its geometry, energy, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP or B3PW91, have been used to investigate its structural parameters. These studies are frequently performed in conjunction with experimental methods like gas electron diffraction to provide a comprehensive understanding of the molecular structure.
Computational studies have explored the "boat" and "chair" conformations of the five-membered ring in the bicyclic system. The calculations consistently show that the "boat" conformation is the most stable form. The presence of the phenyl group has a notable, though not drastic, conformational effect on the bicyclic fragment.
Below is a table of representative calculated geometric parameters for the parent 1,5-diazabicyclo[3.1.0]hexane, which provides a foundational understanding of the core bicyclic structure present in the phenyl-substituted derivative. The introduction of the phenyl group at the C6 position primarily influences the geometry in its immediate vicinity.
| Parameter | Value (Å or °) |
|---|---|
| N1-N5 Bond Length | 1.506 |
| N1-C6 Bond Length | 1.442 |
| N1-C2 Bond Length | 1.469 |
| C2-C3 Bond Length | 1.524 |
| C6-N1-C2 Bond Angle | 114.8 |
| N5-N1-C2 Bond Angle | 107.7 |
| N1-C2-C3 Bond Angle | 106.5 |
Note: The data in this table is for the parent compound 1,5-diazabicyclo[3.1.0]hexane and serves as a reference for the core bicyclic geometry. acs.org
For more accurate energy calculations, high-level ab initio methods are employed. These methods, while computationally more intensive than DFT, provide benchmark-quality data for thermochemical properties. For this compound, methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster approaches like DLPNO-CCSD(T1) have been utilized.
A key application of these high-accuracy methods has been the determination of the gas-phase enthalpy of formation. Such calculations, often performed in conjunction with isodesmic-type reactions, are crucial for understanding the thermodynamic stability of this high-energy compound. These theoretical values are validated against experimental data where available, such as from combustion calorimetry. rsc.org
While detailed spectroscopic predictions from ab initio calculations for this compound are not extensively reported in the literature, these methods are capable of providing highly accurate predictions of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. Such theoretical spectra would be invaluable in the experimental characterization of this and related compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the diaziridine ring and the π-system of the phenyl group, reflecting the regions of highest electron density. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the strained bicyclic system and the phenyl ring.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species. Additionally, the molecular electrostatic potential (MEP) is another important descriptor that has been used to understand and predict the thermochemical properties of this compound, such as its enthalpy of sublimation. rsc.org
| Reactivity Descriptor | Formula |
|---|---|
| Ionization Potential | I ≈ -EHOMO |
| Electron Affinity | A ≈ -ELUMO |
| Electronegativity | χ = (I + A) / 2 |
| Chemical Hardness | η = (I - A) / 2 |
| Electrophilicity Index | ω = χ² / (2η) |
Conformational Analysis and Potential Energy Surfaces of the Bicyclic System
The bicyclo[3.1.0]hexane framework is not rigid and can adopt several conformations. Understanding the energy landscape of these conformations and the barriers between them is key to describing the molecule's dynamic nature.
As previously mentioned, this compound can exist in different conformations, primarily the "boat" and "chair" forms of the five-membered ring. Computational studies have been employed to map the potential energy surface of the conformational changes.
Quantum chemical calculations have shown that for the parent 1,5-diazabicyclo[3.1.0]hexane, the boat conformation is more stable than the chair conformation by approximately 3.8 kcal/mol, as determined by MP2 calculations. acs.org For this compound, a similar preference for the boat form is observed. MP2/cc-pVTZ calculations indicate that the exo-chair conformer is higher in energy than the boat conformer. mathnet.ru
The transition state for the interconversion between the boat and chair forms has also been located computationally. For this compound, the transition state was found to be about 3.8 kcal/mol higher in energy than the boat conformer, as determined at the DFT-B3PW91/6-31G(d,p) level of theory. mathnet.ru This relatively low inversion barrier suggests that the molecule is conformationally flexible, although the boat conformer is expected to be the dominant species at room temperature.
While quantum chemical calculations provide valuable information about static structures and energy landscapes, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational dynamics in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
To date, there is a notable absence of published molecular dynamics simulation studies specifically focusing on the conformational behavior of this compound in solution. Such studies would be highly valuable for several reasons:
They could elucidate the influence of different solvents on the conformational equilibrium between the boat and chair forms.
They would provide insights into the timescale of conformational transitions.
They could help in understanding how the dynamic behavior of the molecule influences its reactivity in solution.
The development of accurate force fields for this class of strained heterocyclic compounds would be a necessary first step for conducting reliable MD simulations. Future research in this area would significantly enhance the understanding of the dynamic nature of this compound.
Computational and Theoretical Chemical Investigations of this compound
Conceptual Utility in Organic Synthesis and Future Research Directions
6-Phenyl-1,5-Diazabicyclo[3.1.0]hexane as a Chiral Building Block in Complex Molecule Synthesis
The rigid, conformationally constrained scaffold of this compound makes it an attractive chiral building block for the asymmetric synthesis of complex molecules. Its derivatives are utilized as precursors in catalytic enantioselective reactions to construct stereochemically rich products.
A notable application is in the enantioselective (3+2) cycloaddition reactions. When reacted with chalcones in the presence of a chiral Scandium(III)-N,N'-dioxide complex, 1,5-diazabicyclo[3.1.0]hexane derivatives generate 1,3-dipole intermediates. These intermediates are then trapped by the activated chalcones to yield chiral 1,5-diazabicyclo[3.3.0]octane derivatives with high diastereoselectivity and enantioselectivity. acs.org
Furthermore, a novel migration reactivity of 1,5-diaza-bicyclo[3.1.0]hexanes has been reported in reactions with donor-acceptor (D-A) cyclopropanes. rsc.org Catalyzed by a chiral scandium catalyst, this protocol provides an efficient pathway to chiral 3-disubstituted pyrazolines that feature a chiral center on the side chain, a structure prevalent in pharmacologically relevant molecules. rsc.org This transformation showcases the potential of the diazabicyclo[3.1.0]hexane core to serve as a latent chiral synthon, unveiling new avenues for synthesizing enantiomerically pure heterocyclic compounds. rsc.org
| Reactant | Reagent | Catalyst | Product | Key Feature |
|---|---|---|---|---|
| meso-Diaziridines | Chalcones | Sc(III)-N,N'-dioxide complex | Chiral 1,5-diazabicylo[3.3.0]octane derivatives | Highly enantioselective 1,3-dipolar cycloaddition. acs.org |
| 1,5-Diazabicyclo[3.1.0]hexanes | Donor-Acceptor Cyclopropanes | Chiral Scandium catalyst | Chiral 3-disubstituted pyrazolines | Unprecedented ring-opening/migration cascade process. rsc.org |
Potential for Generation of Novel Unstable Intermediates via Ring Transformations
One of the most synthetically valuable features of this compound is its ability to function as a stable precursor to highly reactive, unstable intermediates. The strain within the fused diaziridine ring facilitates its cleavage under thermal or catalytic conditions to generate cyclic azomethine imines (AMIs). d-nb.infobeilstein-journals.orgnih.gov These AMIs are potent 1,3-dipoles that are trapped in situ for various cycloaddition reactions. d-nb.infonih.gov
The generation of these N,N'-cyclic AMIs can be achieved through:
Thermal Cleavage: Heating 6-aryl-1,5-diazabicyclo[3.1.0]hexanes leads to the opening of a C-N bond in the diaziridine ring. d-nb.infobeilstein-journals.org
Lewis Acid Catalysis: The C-N bond can also be cleaved under the influence of Lewis acids, providing an alternative, often milder, method for AMI generation. d-nb.infobeilstein-journals.org
These generated azomethine imines readily participate in (3+2) and (3+3) cycloaddition reactions with a variety of dipolarophiles and electrophiles, such as chalcones, donor-acceptor cyclopropanes, and aziridines, to afford complex dinitrogenated heterocycles like perhydropyrazolopyrazoles, perhydropyridazines, or triazines. d-nb.infobeilstein-journals.org The reaction of this compound with arylketenes can also lead to ring transformations, yielding substituted pyrazolidines or 1,5-diazabicyclo[3.3.0]octan-2-ones depending on the reaction conditions. researchgate.net
Exploration of the Bicyclic Scaffold in the Design of Novel Catalytic Systems
While this compound is primarily exploited as a reactive substrate, the broader class of bicyclic scaffolds is recognized for its potential in designing organocatalysts. mdpi.com The rigid, three-dimensional structure of such scaffolds is ideal for creating well-defined chiral environments, which is a key principle in asymmetric catalysis. unife.it Privileged structures, which are molecular frameworks capable of providing ligands for multiple receptors, often possess such rigidity. unife.it Although direct application of the this compound skeleton as a ligand or catalyst has not been extensively reported, its structural motifs are relevant to the ongoing development of new catalytic systems. The exploration of related bicyclic nitrogen heterocycles in catalysis suggests a potential future direction for derivatives of this specific scaffold. mdpi.com
Integration into Supramolecular Assemblies and Material Science Contexts
The high positive enthalpies of formation characteristic of strained bicyclic systems like 1,5-diazabicyclohexane derivatives make them attractive candidates for high-energy density materials. mathnet.ru Research into various 1,5-diazabicyclo[3.1.0]hexane type compounds has identified them as promising green hypergolic propellants. researchgate.netacs.org These compounds exhibit high densities (over 1.0 g/mL), low volatility, and high heats of formation (129.2–276.2 kJ/mol). acs.org Notably, the parent compound, 1,5-diazabicyclo[3.1.0]hexane (DABH), has an ignition delay time of just 1 millisecond with nitrogen tetroxide, highlighting its potential in propellant applications. acs.org The phenyl-substituted derivative is also of interest in this context due to the energetic properties imparted by the strained ring system. mathnet.rursc.org
Future Avenues for Exploiting the Inherent Ring Strain and Reactivity of the System
The inherent ring strain of the bicyclo[3.1.0]hexane system is the primary driver of its chemical reactivity. mathnet.rudigitellinc.com This strain energy, estimated to be significant, facilitates ring-opening and ring-transformation reactions that would otherwise be energetically unfavorable. nih.govacs.org
Future research is likely to focus on several key areas:
Discovery of New Ring-Opening Cascades: The unprecedented ring-opening/migration cascade to form chiral pyrazolines suggests that other novel, mechanistically complex transformations are yet to be discovered. rsc.org Exploring reactions with different classes of reagents could unveil new synthetic pathways.
Strain-Release Driven Polymerization: The high strain energy could potentially be harnessed as a driving force for ring-opening polymerization (ROP), a powerful method for polymer synthesis.
Mechanistic Studies: Detailed computational and experimental studies on the conformational behavior and reaction pathways of this compound can provide deeper insights into its reactivity, enabling more rational design of synthetic applications. mathnet.ru
The exploration of strain-release as a synthetic strategy continues to be a fertile ground for discovering new reactions and constructing novel heterocyclic scaffolds. digitellinc.com
Challenges and Opportunities in the Synthesis and Application of Strained Diaza-Bicyclic Systems
The synthesis and application of strained heterocycles like this compound present both challenges and opportunities.
Challenges:
Synthetic Accessibility: The construction of highly strained ring systems can be difficult, often requiring specialized synthetic methods. However, scalable syntheses for 1,5-diazabicyclo[3.1.0]hexanes have been developed, for instance, using N-chlorosuccinimide as a chlorinating agent. acs.org
Selectivity Control: The high reactivity of these systems can lead to a lack of selectivity, yielding multiple products. Controlling the regio- and stereoselectivity of their subsequent transformations remains a significant challenge. d-nb.infonih.gov
Stability: The inherent strain can also lead to instability, making handling and storage of these compounds difficult under certain conditions.
Opportunities:
Unique Reactivity: The strain is the source of unique chemical reactivity that is not observed in more stable, unstrained systems. This provides access to novel molecular architectures. nih.govnih.gov
Rapid Complexity Generation: Reactions involving strained precursors, such as the cycloadditions of the derived azomethine imines, allow for the rapid construction of complex polycyclic molecules from simple starting materials. d-nb.infonih.gov
Bioisosterism: Strained bicyclic scaffolds are increasingly being investigated as bioisosteres for aromatic rings in medicinal chemistry, offering a pathway to novel drug candidates with improved physicochemical properties. umich.edu
Emerging Methodologies for Expanding the Scope of Bicyclic Nitrogen Heterocycle Chemistry
The field of heterocyclic chemistry is continually evolving, with new methodologies emerging that can be applied to expand the synthetic utility of scaffolds like this compound.
| Methodology | Description | Relevance to Bicyclic Nitrogen Heterocycles |
|---|---|---|
| Microwave-Assisted Synthesis | The use of microwave irradiation can significantly reduce reaction times, increase yields, and sometimes alter reaction selectivity. beilstein-journals.org | Successfully applied to the 1,3-dipolar cycloaddition of azomethine imines generated from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes. d-nb.infonih.gov |
| Asymmetric Catalysis | Development of novel chiral catalysts enables the enantioselective synthesis of complex molecules. | Chiral Sc(III) complexes have been used to catalyze enantioselective cycloadditions involving the 1,5-diazabicyclo[3.1.0]hexane core. rsc.orgacs.org |
| Photocatalysis | Visible-light mediated reactions offer mild and sustainable alternatives to traditional synthetic methods. rsc.org | Visible-light has been used for the synthesis of other strained aza-heterocycles like azetidines and could be a promising avenue for novel transformations of diazabicyclo[3.1.0]hexanes. rsc.org |
| C-H Functionalization | Transition-metal-catalyzed C-H functionalization is a powerful tool for the efficient construction of complex molecules. nih.gov | While not yet reported for this specific scaffold, it is a major emerging area for the synthesis of other fused rsc.orgnih.gov-bicyclic nitrogen heterocycles. nih.gov |
| Multi-component Reactions | Reactions where multiple starting materials react to form a single product in one pot, increasing synthetic efficiency. | Isocyanide-based multi-component reactions are an emerging approach for the high-throughput synthesis of related imidazo-heterocycles. nih.gov |
These emerging strategies, combined with the inherent reactivity of the this compound system, promise to further expand its role as a valuable tool in modern organic synthesis.
Q & A
Q. How can researchers address stability challenges in diazabicyclohexane derivatives?
- Methodological Answer: Stability under ambient conditions is improved via N-protection (e.g., Boc groups) or formulation in inert matrices. Accelerated degradation studies (e.g., thermal stress at 40–60°C) identify vulnerable sites (e.g., cyclopropane ring strain), guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
